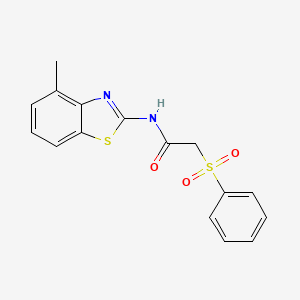

2-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

Description

2-(Benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide is a benzothiazole-derived acetamide compound characterized by a 4-methyl-substituted benzothiazole core linked to a benzenesulfonyl group via an acetamide bridge. This structural motif confers unique electronic and steric properties, making it a candidate for pharmacological studies.

Properties

IUPAC Name |

2-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S2/c1-11-6-5-9-13-15(11)18-16(22-13)17-14(19)10-23(20,21)12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSNEFFZHCOXJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 4-methyl-2-aminobenzothiazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of automated systems for the addition of reagents and monitoring of reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in dry ether under reflux.

Substitution: Sodium methoxide in methanol at room temperature.

Major Products Formed

Oxidation: The major product is the corresponding sulfone.

Reduction: The major product is the corresponding amine.

Substitution: The major products depend on the nucleophile used, such as sulfonamide derivatives.

Scientific Research Applications

2-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential anti-inflammatory, antimicrobial, and anticancer activities.

Agriculture: The compound is used as an intermediate in the synthesis of pesticides and herbicides.

Material Science: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide involves the inhibition of specific enzymes or receptors in biological systems. The compound interacts with molecular targets such as kinases or proteases, leading to the modulation of signaling pathways involved in cell growth, inflammation, and apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Comparative Insights

Electron-Withdrawing vs. Electron-Donating Groups

- In contrast, BTA () features a 3,4,5-trimethoxyphenyl group, which is electron-donating and may improve π-stacking with aromatic residues in CK-1δ .

Steric and Lipophilic Effects

- The 4-methyl group on the benzothiazole core of the target compound reduces steric hindrance compared to bulkier substituents like the adamantyl group in –11.

- The 6-ethyl-benzofuran substituent in introduces a planar aromatic system, likely enhancing π-π interactions with target proteins compared to the benzenesulfonyl group .

Physicochemical Properties

- Solubility : Sulfonyl groups generally improve aqueous solubility compared to sulfanyl or adamantyl groups. However, the 4-methyl benzothiazole may counteract this by increasing hydrophobicity.

- Hydrogen-Bonding Capacity : The sulfonyl group’s two oxygen atoms can act as hydrogen-bond acceptors, a feature absent in analogs like BTC-a () or adamantyl derivatives (–11).

Biological Activity

The compound 2-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide is a member of the benzothiazole family, known for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including anticancer, antibacterial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide is . The structural features include:

- A benzothiazole ring that contributes to its biological activity.

- A benzenesulfonyl group which enhances solubility and bioavailability.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 2-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide exhibit significant anticancer properties. For instance:

- Cell Lines Tested : The compound was tested against various cancer cell lines including A549 (lung cancer) and C6 (glioma).

- Mechanism of Action : It induces apoptosis in tumor cells, as evidenced by caspase-3 activation assays and DNA synthesis analysis .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide | A549 | 15.5 | Apoptosis induction |

| Similar Benzothiazoles | C6 | 20.0 | Apoptosis induction |

Antibacterial Activity

The compound has also shown promising antibacterial properties. In vitro studies indicated that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria:

- Tested Strains : Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 5 to 10 µg/mL, indicating strong antibacterial potential.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

Anti-inflammatory Activity

The anti-inflammatory effects of the compound were evaluated through various assays:

- In Vitro Assays : The compound inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

- Mechanism : The activity is attributed to the inhibition of cyclooxygenase enzymes, which play a crucial role in inflammation .

Case Studies

-

Anticancer Study :

- In a study involving A549 cells, treatment with the compound resulted in a significant reduction in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells.

-

Antibacterial Efficacy :

- A series of experiments demonstrated that the compound outperformed standard antibiotics against resistant strains of bacteria, suggesting its potential as a lead compound for new antibiotic development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound is typically synthesized via amide coupling between 4-methyl-1,3-benzothiazol-2-amine and benzenesulfonyl acetyl chloride. A base such as triethylamine is used to neutralize HCl by-products, with reactions conducted in anhydrous dichloromethane at 0–25°C. Yield optimization requires strict control of stoichiometry (1:1.1 molar ratio of amine to acyl chloride) and inert atmosphere to prevent hydrolysis. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is recommended .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the benzenesulfonyl and benzothiazole moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 387.07). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) assesses purity (>95%). Infrared (IR) spectroscopy can validate sulfonyl (SO₂, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound for enzyme inhibition?

- Methodological Answer : SAR studies require systematic modification of substituents:

- Benzenesulfonyl group : Replace with alkylsulfonyl or heteroarylsulfonyl groups to assess electronic effects.

- Benzothiazole ring : Vary methyl substitution (e.g., 4-ethyl, 5-chloro) to probe steric and hydrophobic interactions.

Computational tools (e.g., molecular docking with AutoDock Vina) predict binding affinities to target enzymes like cyclooxygenase-2 (COX-2). Validate predictions via in vitro assays (e.g., fluorescence-based enzyme inhibition) .

Q. What strategies mitigate synthetic by-products during scale-up, and how are they characterized?

- Methodological Answer : Common by-products include unreacted starting materials, sulfonated derivatives, or oxidized benzothiazoles. Strategies:

- Reaction monitoring : Thin-layer chromatography (TLC) at 30-minute intervals to track progress.

- By-product isolation : Use preparative HPLC or fractional crystallization.

- Characterization : Liquid chromatography-mass spectrometry (LC-MS) identifies impurities; X-ray crystallography resolves ambiguous structures. Adjusting reaction pH (6.5–7.5) and temperature (<30°C) reduces side reactions .

Q. How should researchers address contradictions in reported biological activity data (e.g., conflicting IC₅₀ values in kinase inhibition studies)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration variations) or compound purity. Resolve by:

- Standardizing assays : Use identical buffer systems (e.g., 10 mM MgCl₂, pH 7.4) and enzyme sources (recombinant vs. native).

- Repurifying the compound : Re-test after HPLC purification to exclude degradation products.

- Orthogonal validation : Confirm activity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What in silico methods are effective for predicting the metabolic stability of this compound in preclinical studies?

- Methodological Answer : Use software like Schrödinger’s ADMET Predictor or SwissADME to estimate metabolic sites (e.g., sulfonyl group hydrolysis or benzothiazole oxidation). Validate predictions with microsomal stability assays (human liver microsomes, NADPH cofactor). Key parameters:

- Half-life (t₁/₂) : Aim for >30 minutes.

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.